molecular formula C20H23N3O2S B11309312 N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309312
M. Wt: 369.5 g/mol
InChI Key: KACMJHUOLITEFX-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

The synthesis of N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives, which can be coupled to the oxazole ring through various coupling reactions.

    Attachment of the diethylamino-phenylethyl group: This step may involve nucleophilic substitution or other suitable reactions to introduce the desired substituent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Coupling Reactions: The thiophene and oxazole rings can be involved in coupling reactions, forming larger conjugated systems.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures .

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of signal transduction pathways .

Comparison with Similar Compounds

N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring and may have similar electronic properties.

    Oxazole derivatives: Compounds with the oxazole ring can have similar reactivity and biological activities.

    Carboxamide derivatives: These compounds may exhibit similar pharmacological properties due to the presence of the carboxamide group.

The uniqueness of this compound lies in its combination of these functional groups, which can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H23N3O2S/c1-3-23(4-2)17(15-9-6-5-7-10-15)14-21-20(24)16-13-18(25-22-16)19-11-8-12-26-19/h5-13,17H,3-4,14H2,1-2H3,(H,21,24)

InChI Key

KACMJHUOLITEFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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